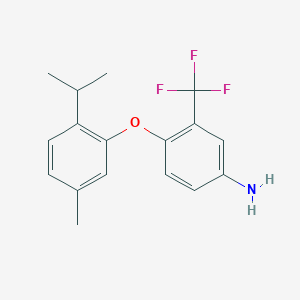
4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline" is a chemically complex molecule that includes a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its lipophilic nature and ability to enhance metabolic stability. The presence of an aniline group suggests potential for further chemical modification, as anilines are fundamental building blocks in synthetic chemistry .
Synthesis Analysis
The synthesis of related trifluoromethyl anilines typically involves metalation, where hydrogen atoms are replaced by metal atoms, such as lithium, in the presence of organometallic reagents. This process is often followed by electrophilic trapping to yield various products . For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, resulting in a high overall yield .
Molecular Structure Analysis
The molecular structure of trifluoromethyl anilines can be significantly influenced by the substituents on the aromatic ring. For example, the presence of a trifluoromethoxy group can lead to the formation of stable smectic liquid crystal phases, indicating that the molecular structure imparts specific physical properties . The molecular structure can be characterized using various spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Trifluoromethyl anilines can undergo various chemical reactions, including conjugate addition when reacted with organometallic reagents. This can lead to the formation of products with multiple stereogenic centers, which can be further modified to yield enantiomerically pure compounds . The reactivity of these compounds can be tailored by the choice of substituents on the aromatic ring, which can influence the site selectivity of metalation and subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl anilines are influenced by their molecular structure. For example, the presence of trifluoromethyl or trifluoromethoxy groups can stabilize certain liquid crystalline phases and affect properties such as orientational order parameters and molecular dipole moments . Additionally, the introduction of fluorine atoms can enhance the solubility, thermal stability, and dielectric properties of polymers derived from these anilines . The halogen bonding capabilities of anilines can also lead to the formation of fluorescent nano-sized aggregates, which can exhibit aggregation-induced emission (AIE) .
Scientific Research Applications
Synthesis and Insecticide Development
A notable application of compounds related to 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline is in the synthesis of insecticides. For instance, the synthesis of Novaluron, a significant insecticide, involves reactions with similar compounds. The process starts with 2-chloro-4-aminophenol, leading to the formation of 3-chloro-4-[1,1,2-trifluoro2-(trifluoromethoxy)-ethoxy]aniline, an essential intermediate in producing Novaluron (Wen Zi-qiang, 2008).
Organic Chemistry and Material Synthesis
In organic chemistry and materials science, similar compounds have been used to create various materials with specialized properties. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester from pentafluoroacetophenone shows the versatility of these compounds in producing unique chemical structures (Pimenova et al., 2003).
Novel Synthesis Methods
Innovative synthesis methods for compounds like 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones have been developed using similar aniline derivatives. This research highlights the potential for new chemical syntheses using trifluoromethylated aniline compounds (Gong & Kato, 2004).
Electro-Optics and Polymer Development
The synthesis of novel polymers for electro-optics applications is another significant area. For example, the Ullmann coupling of benzyl ether protected 4-iodophenol with 4-nitrophenylazo aniline, followed by deprotection, demonstrates the utility of such compounds in creating materials with specific electro-optic properties (Suresh et al., 2003).
Electrochromic Materials
Compounds similar to 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline have been utilized in synthesizing electrochromic materials. These materials show potential in applications like smart windows and displays due to their ability to change color or opacity in response to electrical signals (Li et al., 2017).
properties
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(21)9-14(15)17(18,19)20/h4-10H,21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFFVBZOCCWYTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

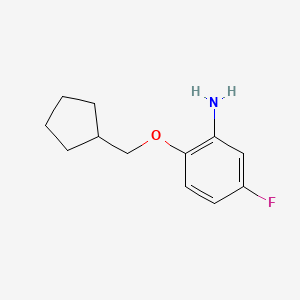
![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)
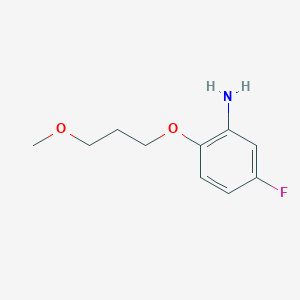



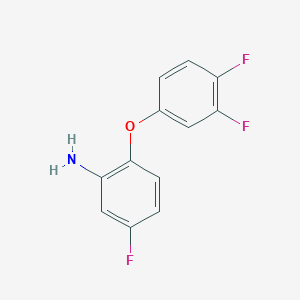
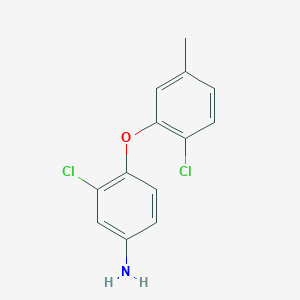
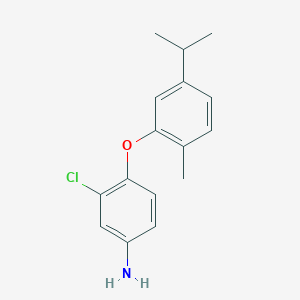


![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)

